Barium metaphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Barium metaphosphate can be synthesized through various methods, including the thermal decomposition of barium bis(hydrogenphosphoramidate) monohydrate, which leads to the formation of this compound above 500°C (Sato & Watanabe, 1985). This process illustrates the compound's stability at high temperatures and its formation from precursor materials undergoing thermal decomposition.

Molecular Structure Analysis

The molecular and crystal structure of this compound and related compounds have been extensively studied using X-ray diffraction and other spectroscopic methods. For example, the crystal structure of barium adenosine 5'-monophosphate heptahydrate provides insights into the outer-sphere metal-nucleotide complex formation, showcasing the barium ion's coordination to water molecules and its interaction with phosphate groups (Sternglanz et al., 1976).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including complexation with other ions and decomposition under specific conditions. Its thermal behavior and decomposition products have been studied, revealing transitions to other phosphates at elevated temperatures and providing insights into its stability and reactivity (Sato & Watanabe, 1985).

Physical Properties Analysis

The physical properties of this compound, such as its thermal stability, glass transition temperature, and expansion characteristics, have been investigated. These studies are crucial for understanding the material's suitability for various applications, including its role in glass and ceramic materials (Hafid et al., 2001).

Chemical Properties Analysis

This compound's chemical properties, including its interactions with other compounds and its behavior in different chemical environments, are of significant interest. For instance, its role in the formation of complex metaphosphate polymers and its interactions with metal ions highlight its versatile chemical nature and its potential for forming structurally diverse materials (Mehrotra & Gupta, 1962).

科学的研究の応用

Materials Chemistry and Structural Studies

Barium vanadophosphate glasses, incorporating barium metaphosphate, have been investigated for their structural properties. These studies revealed that the substitution of P2O5 by V2O5 in this compound glasses alters physical properties such as density, molar volume, and glass transition temperature. X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared (FTIR) spectroscopy indicated the formation of P–O–V and V–O–V structural bonds, suggesting a rigid network facilitated by metaphosphate to pyrophosphate conversion and the formation of cross-linking P–O–V and P–O–Ba linkages (Majjane et al., 2014).

Photoluminescence and Spectral Performance

The photoluminescence and spectral performance of manganese ions in zinc and this compound host glasses were explored, revealing how MnO2 dopants affect the glass's optical properties before and after gamma irradiation. This research demonstrated the potential for using this compound in photoluminescence applications (Marzouk et al., 2017).

Modifier Effects in Aluminophosphate Glasses

Research on potassium, barium, and magnesium alumino-metaphosphate glasses indicated that the addition of this compound improves chemical durability, increases the glass transition temperature, and modifies infrared spectra dominated by metaphosphate vibrational modes. This suggests this compound's role in altering the structural and physical properties of glasses for advanced materials applications (Metwalli & Brow, 2001).

Thermal and Infrared Characterization

The thermal properties and infrared characterization of new barium-iron-metaphosphate glasses revealed that iron ions significantly influence the glass transition temperature and the glass's expansion properties. Infrared spectra showed structural changes with varying Fe2O3 content, indicating the potential of this compound in developing glasses with tailored thermal and structural properties (Hafid et al., 2001).

Biological and Environmental Applications

This compound's potential in tissue engineering and environmental applications has been highlighted, with research exploring its interaction with biological systems and its environmental impact. Although primarily focusing on barium's role, the studies underline the importance of further research into this compound's applications in biotechnology and environmental science (Kovrlija et al., 2021).

Safety and Hazards

将来の方向性

There are ongoing studies examining the thermal, structural, and luminescent characteristics of sodium barium metaphosphate glasses doped with Sm3+. These studies focus on the influence of barium substitution on the physical, thermal, optical, and luminescence properties of Sm3±doped metaphosphate glasses .

特性

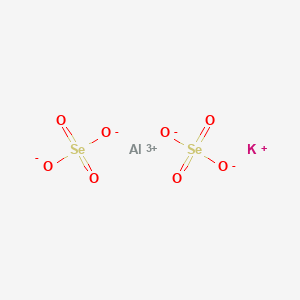

InChI |

InChI=1S/Ba.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJIKBGDNBEQME-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

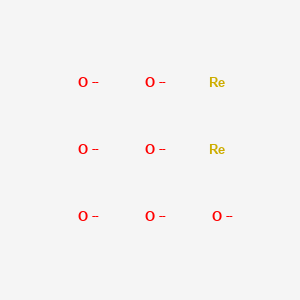

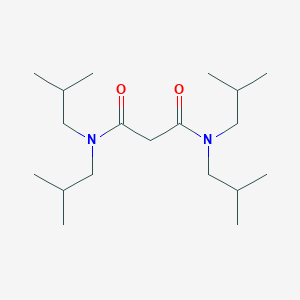

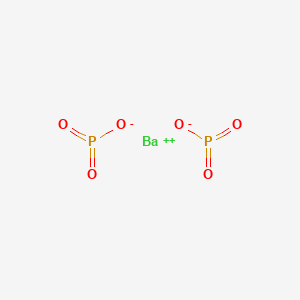

[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872575 |

Source

|

| Record name | Barium metaphosphate (BaP2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13762-83-9 |

Source

|

| Record name | Barium metaphosphate (BaP2O6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。